Direct Experimental Antimicrobial Potency Data in the Target‑Compound Scaffold Series
The closest published scaffold match is the series of 3-(pyrrolidin-1-yl)quinoxaline derivatives described by Abdelgalil et al., where the most potent members (compounds 4, 6, and 7) achieved MIC values of 3.91–15.6 µg mL⁻¹ against B. pumilis and E. cloacae, equipotent to the clinical comparator ciprofloxacin [1]. Although the exact 2-[(4-chlorophenyl)methanesulfonyl] analogue was not explicitly disclosed, the SAR trend establishes that the pyrrolidine ring at C3 is essential for sub‑16 µg mL⁻¹ activity; the corresponding unsubstituted or morpholine‑bearing quinoxaline controls in the same study were either inactive or >10‑fold less potent [1]. The C2 sulfonyl‑based substituent in the active derivatives forms a hydrogen‑bond network with Asp73 and Val71 of DNA gyrase that cannot be recapitulated by simple alkyl or ether linkers [1].
| Evidence Dimension | Antibacterial MIC against Bacillus pumilis and Enterobacter cloacae (µg mL⁻¹) |
|---|---|
| Target Compound Data | Closest structural congener (compound 7): MIC = 3.91 µg mL⁻¹ (B. pumilis), 15.6 µg mL⁻¹ (E. cloacae) [1] |
| Comparator Or Baseline | Ciprofloxacin: MIC = 7.8 µg mL⁻¹ (B. pumilis), 15.6 µg mL⁻¹ (E. cloacae) [1] |
| Quantified Difference | Equipotent to 2‑fold superior versus clinical comparator; >10‑fold superior to other C2‑substituted analogues in the series [1] |
| Conditions | Broth microdilution assay; Mueller‑Hinton broth; inoculum 5 × 10⁵ CFU mL⁻¹; incubation 24 h at 37 °C [1] |
Why This Matters
Demonstrates that the pyrrolidine‑containing scaffold can achieve clinically relevant antibacterial potency, providing a quantitative benchmark that bulkier cyclic amines or non‑sulfonyl C2 linkers fail to meet.
- [1] Abdelgalil, M. M., Ammar, Y. A., Elhag Ali, G. A. M., Ali, A. K. & Ragab, A. A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents: Design, synthesis, antimicrobial activity, and molecular docking simulation. J. Mol. Struct. 1274, 134443 (2023). View Source
